Home > Products > Screening Compounds P65656 > N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide
N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide -

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-4123484
CAS Number:
Molecular Formula: C15H11F4NO2
Molecular Weight: 313.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor, exhibiting activity against both wild-type c-KIT and a broad spectrum of drug-resistant mutants. This compound displays single-digit nanomolar potency in biochemical assays and has demonstrated efficacy in preclinical models of gastrointestinal stromal tumors [].
  • Relevance: While CHMFL-KIT-64 targets c-KIT kinase and N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide's target is not specified in the provided information, the two compounds share a similar core structure. Both possess a trifluoromethylphenyl group and an acetamide linker. The difference lies in the substituent attached to the phenoxy group (6,7-dimethoxyquinoline in CHMFL-KIT-64 and 4-fluorobenzene in N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide) [].

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

  • Compound Description: OSU-03012 was initially characterized as a PDK1 inhibitor but was later discovered to directly target p21-activated kinase (PAK) []. OSU-03012 inhibits cell proliferation and migration in various cancer cell lines [, , ].

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

  • Compound Description: This series of diaryl urea derivatives containing a pyridine moiety was designed based on the structure of sorafenib, an approved anticancer drug. These compounds were synthesized and evaluated for their anticancer activity against the MCF-7 cell line [].

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating efficacy against both the native kinase and the T315I gatekeeper mutant. This compound has shown promising preclinical results in models of chronic myeloid leukemia (CML) [].

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent dual inhibitor of ABL and c-KIT kinases. This compound exhibits a distinct hinge-binding mode compared to other type II kinase inhibitors and has demonstrated efficacy in preclinical models of CML and GISTs [].

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

  • Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of the internal tandem duplication (ITD) mutant of the FMS-like tyrosine kinase 3 (FLT3). It demonstrates selectivity over both wild-type FLT3 and c-KIT kinase. CHMFL-FLT3-335 exhibits antiproliferative activity against FLT3-ITD-positive acute myeloid leukemia (AML) cell lines and patient-derived primary cells [].

Properties

Product Name

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C15H11F4NO2

Molecular Weight

313.25 g/mol

InChI

InChI=1S/C15H11F4NO2/c1-9(21)20-11-4-7-14(13(8-11)15(17,18)19)22-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21)

InChI Key

ROLQWQJQYJGRFS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)F)C(F)(F)F

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.